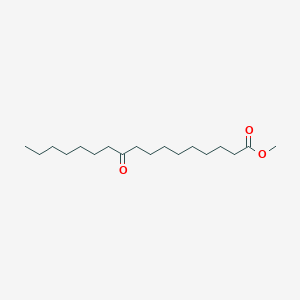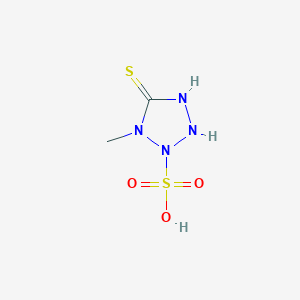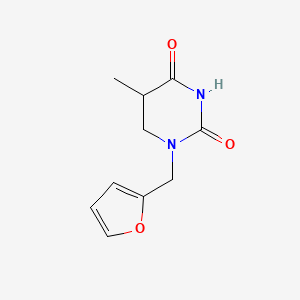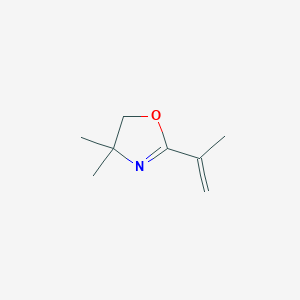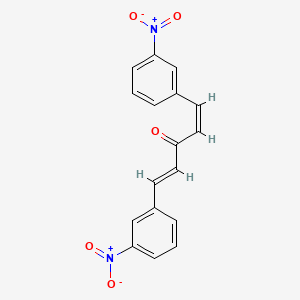
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: is a chemical compound with the molecular formula C2HClF3NO . It is characterized by the presence of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine and subsequent chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethylamine derivatives.
Substitution: Formation of various substituted ethanimidoyl compounds.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 2,2,2-Trifluoro-N-methylacetimidoyl chloride
- 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Uniqueness: 2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride is unique due to its combination of trifluoromethyl, hydroxy, and imidoyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further highlights its versatility.
Properties
CAS No. |
815-03-2 |
|---|---|
Molecular Formula |
C2HClF3NO |
Molecular Weight |
147.48 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-hydroxyethanimidoyl chloride |
InChI |
InChI=1S/C2HClF3NO/c3-1(7-8)2(4,5)6/h8H |
InChI Key |
HGBFTKBCGXYYDH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



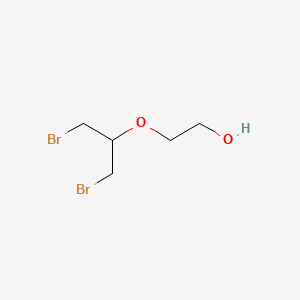
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)


